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trans-Zeatin riboside triphosphate -

trans-Zeatin riboside triphosphate

Catalog Number: EVT-1597089
CAS Number:
Molecular Formula: C15H24N5O14P3
Molecular Weight: 591.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
9-ribosyl-trans-zeatin 5'-triphosphate is a purine ribonucleoside 5'-triphosphate that is ATP substituted at position N-6 by a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group. It has a role as a plant metabolite. It is a N-glycosylzeatin, an adenosine 5'-phosphate and a purine ribonucleoside 5'-triphosphate. It derives from an ATP. It is a conjugate acid of a 9-ribosyl-trans-zeatin 5'-triphosphate(4-).
Overview

Trans-Zeatin riboside triphosphate is a naturally occurring cytokinin, a class of plant hormones that play crucial roles in regulating plant growth and development. This compound is a riboside form of trans-zeatin, which is known for its involvement in various physiological processes, including cell division and differentiation. Trans-zeatin riboside triphosphate is synthesized through complex biosynthetic pathways involving adenine nucleotides and is essential for various plant growth responses.

Source

Trans-zeatin riboside triphosphate is primarily sourced from plant tissues, particularly those undergoing active growth. It can be synthesized in significant quantities in certain plants, such as maize and rice, where it plays a pivotal role in shoot growth and organ development. Additionally, studies have shown that certain bacteria associated with plants can also produce trans-zeatin and its derivatives, highlighting the importance of microbial interactions in plant hormone dynamics .

Classification

Trans-zeatin riboside triphosphate belongs to the class of cytokinins, which are further classified based on their structure into several types, including trans-zeatin-type and cis-zeatin-type cytokinins. These compounds are characterized by their ability to promote cell division and influence various developmental processes in plants .

Synthesis Analysis

Methods

The synthesis of trans-zeatin riboside triphosphate involves several enzymatic steps that convert adenine nucleotides into cytokinin forms. The initial step is catalyzed by adenosine phosphate-isopentenyltransferase, which transfers an isopentenyl group to an adenine nucleotide. This reaction produces isopentenyl adenosine triphosphate, which is then hydroxylated by cytochrome P450 monooxygenases to form zeatin monophosphate. The final conversion to trans-zeatin riboside triphosphate occurs through the action of the enzyme LONELY GUY, which removes the ribose group from its precursor .

Technical Details

The synthesis pathway can be summarized as follows:

  1. Isopentenylation: Adenine nucleotide + dimethylallyl diphosphate → Isopentenyl adenine nucleotide.
  2. Hydroxylation: Isopentenyl adenine nucleotide → Zeatin monophosphate.
  3. Ribosylation: Zeatin monophosphate → Trans-zeatin riboside triphosphate.

These reactions are regulated by various environmental factors and internal signals within the plant, including nitrogen availability and hormonal interactions .

Molecular Structure Analysis

Structure

Trans-zeatin riboside triphosphate has a complex molecular structure characterized by its ribose sugar backbone linked to a zeatin moiety via a glycosidic bond. The chemical formula for trans-zeatin riboside triphosphate is C13_{13}H16_{16}N5_5O13_{13}P3_3, indicating the presence of three phosphate groups attached to the ribose sugar.

Data

  • Molecular Weight: Approximately 421.27 g/mol
  • Functional Groups: Contains hydroxyl (-OH), amine (-NH2_2), and phosphate (–PO43_4^{3-}) groups.

The structural configuration allows for specific interactions with cytokinin receptors in plants, facilitating its biological activity .

Chemical Reactions Analysis

Reactions

Trans-zeatin riboside triphosphate participates in various biochemical reactions within plant cells, primarily involving signaling pathways that regulate growth and development. It acts as a substrate for further modifications that can alter its biological activity.

Technical Details

Key reactions include:

  • Phosphorylation: The addition of phosphate groups can modulate the activity of trans-zeatin riboside triphosphate.
  • Degradation: Enzymatic cleavage by phosphatases leads to the formation of less active forms of cytokinins.

These reactions are critical for maintaining cytokinin homeostasis within plant tissues .

Mechanism of Action

Process

Trans-zeatin riboside triphosphate exerts its effects primarily through binding to specific cytokinin receptors located on the cell membranes of target tissues. Upon binding, it activates signal transduction pathways that lead to changes in gene expression related to cell division and differentiation.

Data

Research has demonstrated that trans-zeatin riboside triphosphate influences:

  • Cell division rates
  • Leaf expansion
  • Root development
    These effects are mediated through complex interactions with other hormones such as auxins and gibberellins .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally exists as a white crystalline solid.
  • Solubility: Soluble in water due to its polar nature from hydroxyl and phosphate groups.

Chemical Properties

  • Stability: Sensitive to light and heat; proper storage conditions are required to maintain stability.
  • Reactivity: Undergoes hydrolysis in aqueous solutions, leading to the release of active cytokinin forms.

These properties are crucial for its role in plant physiology and applications in agricultural practices .

Applications

Trans-zeatin riboside triphosphate has several scientific uses, particularly in plant biology and agriculture:

  • Plant Growth Regulation: Used in tissue culture techniques to promote shoot initiation and growth.
  • Agricultural Enhancements: Applied as a growth regulator to improve crop yields by enhancing root and shoot development.
  • Research Tool: Utilized in studies investigating cytokinin signaling pathways and their effects on plant development.
Biosynthetic Pathways and Precursor Dynamics

Enzymatic Synthesis via Adenylate Isopentenyltransferases (IPTs) and CYP735A Monooxygenases

trans-Zeatin riboside triphosphate (tZRTP; C₁₅H₂₄N₅O₁₄P₃) is a nucleotide precursor of active cytokinins, synthesized through a conserved two-step enzymatic pathway [1] [7]. The biosynthesis initiates with adenylate isopentenyltransferases (IPTs), which catalyze the transfer of a dimethylallyl diphosphate (DMAPP) moiety to adenosine phosphates (AMP/ADP/ATP), forming isopentenyl adenosine phosphates (iPRTP, iPRDP, iPRMP) [2] [7]. This reaction represents the committed step in cytokinin backbone formation. Subsequently, the cytochrome P450 monooxygenase CYP735A hydroxylates the prenyl side chain of iPRTP at the trans-position, yielding tZRTP [2] [4]. In Arabidopsis, CYP735A1/A2 enzymes exhibit root-specific expression, while rice orthologs (CYP735A3/A4) function in both roots and shoots, indicating evolutionary divergence [2] [4]. Nitrogen availability (nitrate/glutamine) transcriptionally upregulates CYP735A genes, linking tZRTP production to nutrient sensing [2].

Table 1: Key Enzymes in tZRTP Biosynthesis

EnzymeFunctionSubcellular LocalizationRegulatory Signals
IPTDMAPP transfer to adenosine phosphatesPlastids, mitochondriaN-starvation, auxin
CYP735Atrans-Hydroxylation of isopentenyl side chainEndoplasmic reticulumNitrate, glutamine, cytokinin feedback

Role of tRNA Degradation in Cytokinin Precursor Availability

tZRTP may also originate indirectly from tRNA turnover. Specific tRNAs (e.g., those decoding UNN codons) contain isopentenyladenosine (i⁶A) residues adjacent to their anticodons, modified by tRNA isopentenyltransferases (MiaA/TRIT1) [6] [7]. Upon tRNA degradation, cis-zeatin derivatives are typically released; however, certain bacteria (e.g., Methylobacterium spp.) and plants generate trans-zeatin via unidentified hydroxylation mechanisms [6]. Mutational studies in Methylobacterium extorquens confirm that miaA knockout abolishes both tRNA-bound and secreted zeatin, proving tRNA degradation as a source [6]. Although quantitatively minor compared to de novo IPT/CYP735A synthesis (<5% of total cytokinin pool), tRNA-derived tZRTP contributes to basal cytokinin homeostasis during stress or developmental transitions [4] [6].

Table 2: tRNA-Derived vs. De Novo tZRTP Biosynthesis

FeaturetRNA-Derived PathwayDe Novo Pathway (IPT/CYP735A)
PrecursorIsopentenylated tRNAsAMP/ADP/ATP + DMAPP
Key EnzymeMiaA/TRIT1IPT → CYP735A
Primary Productscis-Zeatin derivativestrans-Zeatin riboside phosphates
Physiological RoleBasal cytokinin maintenanceRegulated growth responses
Environmental SensitivityLowHigh (N-availability, hormones)

Metabolic Regulation by LOG Family Phosphoribohydrolases

Activation of tZRTP into bioactive trans-zeatin (tZ) requires dephosphorylation and deribosylation, mediated by LONELY GUY (LOG) enzymes [2] [4]. LOGs are phosphoribohydrolases that directly convert nucleotide precursors (tZRTP/tZRDP) to nucleobases (tZ), bypassing intermediate riboside forms [4]. This "shortcut" activation localizes LOG activity to sites of cytokinin action (e.g., shoot meristems, root vasculature). In rice, LOG mutants exhibit reduced tZ levels and impaired shoot/root growth, confirming LOG’s nonredundant role in tZRTP metabolism [2] [4]. Feedback regulation occurs through cytokinin-inducible LOG expression, creating amplification loops for tZ signaling. Additionally, tZRTP is inactivated by glucosylation (e.g., via ZOG1 zeatin O-glucosyltransferase) or degradation (cytokinin oxidase/dehydrogenase, CKX), ensuring spatial and temporal control over active cytokinin pools [5] [7].

Tissue-Specific Biosynthesis in Corm vs. Leaf Systems

tZRTP production exhibits organ-specific dynamics:

  • Root-dominant biosynthesis: In Arabidopsis and rice, CYP735A expression is strongest in root vasculature, where nitrate sensing occurs. Root-synthesized tZRTP is converted to tZR (riboside) for xylem transport to shoots [2] [4]. Grafting studies prove root-derived tZR regulates shoot meristem size and leaf expansion [4].
  • Shoot/leaf biosynthesis: Rice CYP735A3/A4 and chestnut LOG show leaf/flower expression. In Chinese chestnut (Castanea mollissima), female flowers exhibit 3× higher LOG expression and zeatin levels than male flowers, directly correlating with fertile female flower development [5]. Exogenous zeatin application increases female flower formation by 40%, underscoring tZRTP’s role in reproductive organogenesis [5].
  • Corm systems: Though less studied, IPT/CYP735A homologs in storage organs (e.g., taro corms) likely modulate sink strength, as cytokinins regulate cell division in tuber meristems [3].

Table 3: Tissue-Specific tZRTP Dynamics

TissueKey Biosynthetic SitesTransport FormFunctional Output
RootsVasculature (pericycle, phloem)tZR (riboside)Root-to-shoot signaling, N-response
LeavesMesophyll, veinstZ (nucleobase)Cell expansion, chloroplast biogenesis
FlowersFemale floral primordiatZRTP (local conversion)Female flower differentiation
Corms/TubersApical meristemstZR (storage)Cell division, sink strength

Properties

Product Name

trans-Zeatin riboside triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C15H24N5O14P3

Molecular Weight

591.3 g/mol

InChI

InChI=1S/C15H24N5O14P3/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(32-15)5-31-36(27,28)34-37(29,30)33-35(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,27,28)(H,29,30)(H,16,17,18)(H2,24,25,26)/b8-2+/t9-,11-,12-,15-/m1/s1

InChI Key

AOFQQLZNDSBFLN-HNNGNKQASA-N

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)CO

Isomeric SMILES

C/C(=C\CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)/CO

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